5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . This reaction yields the desired pyrimidine derivative, which is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety also display a wide range of pharmacological properties.
Uniqueness
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperidine substituent enhances its potential as a versatile scaffold for drug development.
Biological Activity
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that facilitate interactions with biological targets, making it a candidate for various therapeutic applications.
The compound's chemical formula is with a molecular weight of 265.18 g/mol. The IUPAC name is 5-methyl-4-piperidin-4-ylpyrimidin-2-amine dihydrochloride, and its CAS number is 1361116-57-5 .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in drug design, particularly for targeting pathways in cancer and infectious diseases.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital for cellular functions and disease progression .
Anticancer Potential
Recent studies have highlighted the compound's efficacy as an anticancer agent. In vitro assays demonstrated that it exhibits significant activity against several cancer cell lines, with IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
Enzyme Targeting
Research indicates that this compound acts as a competitive inhibitor for specific kinases involved in tumor growth and survival. For instance, it has shown promising results against EGFR (Epidermal Growth Factor Receptor), which is often mutated in various cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals favorable characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | 31.8% |
Clearance (mL/h/kg) | 82.7 ± 1.97 |
Acute Toxicity | No toxicity at 2000 mg/kg |
These data suggest that the compound has a reasonable bioavailability and safety profile, making it a viable candidate for further development .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including those resistant to standard therapies .
- Animal Models : In vivo studies using murine models showed that the compound effectively reduced tumor size without significant side effects, supporting its potential as a therapeutic agent .
- Comparative Analysis : When compared to similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibited enhanced potency and selectivity towards its biological targets, suggesting unique pharmacological properties .
Properties
IUPAC Name |
5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMZXBNOZLIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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